molecular formula C13H15NO2 B2607129 4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2166901-93-3

4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2607129
CAS No.: 2166901-93-3
M. Wt: 217.268
InChI Key: GNQMFVXUKHIWHZ-UHFFFAOYSA-N
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Description

4-Methyl-1H-spiro[indole-3,4’-oxane]-2-one is a spirocyclic compound that features an indole moiety fused with an oxane ring. This compound is part of a broader class of spirocyclic oxindoles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of 4-Methyl-1H-spiro[indole-3,4’-oxane]-2-one makes it an interesting subject for research in various scientific fields.

Scientific Research Applications

4-Methyl-1H-spiro[indole-3,4’-oxane]-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

    Industry: The compound is used in the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-spiro[indole-3,4’-oxane]-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of indole derivatives with suitable electrophiles under acidic or basic conditions. For instance, the reaction of 4-methylindole with an appropriate oxane precursor can yield the desired spirocyclic compound.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-1H-spiro[indole-3,4’-oxane]-2-one may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. The use of flow reactors can also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can modify the oxane ring or the indole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 4-Methyl-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation. The spirocyclic structure can also enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,4’-oxane]-2-one: Similar in structure but lacks the methyl group at the 4-position.

    Spiro[indole-3,4’-pyrrolidine]-2-one: Features a pyrrolidine ring instead of an oxane ring.

    Spiro[indole-3,4’-piperidine]-2-one: Contains a piperidine ring instead of an oxane ring.

Uniqueness

4-Methyl-1H-spiro[indole-3,4’-oxane]-2-one is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

4-methylspiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-3-2-4-10-11(9)13(12(15)14-10)5-7-16-8-6-13/h2-4H,5-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQMFVXUKHIWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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